[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride
Overview
Description
“[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The specific chemical reactions involving “[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride” are not detailed in the retrieved papers.Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including [3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride, have been studied for their potential as antibacterial and antimycobacterial agents. For instance, compounds with the imidazole moiety have shown activity against Mycobacterium tuberculosis , the causative agent of tuberculosis . The presence of the imidazole ring contributes to the compound’s ability to interfere with bacterial cell processes, making it a candidate for drug development in this field.
Anti-inflammatory and Antitumor Properties
The imidazole ring is known for its anti-inflammatory and antitumor properties. Researchers have synthesized various imidazole-containing compounds that exhibit these biological activities. The structural features of [3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride could be leveraged to design new drugs with improved efficacy in treating inflammation and cancer .
Antiviral Applications
Imidazole derivatives have been explored for their antiviral capabilities. The structural flexibility and the presence of nitrogen atoms in the imidazole ring make it suitable for binding with viral components, potentially inhibiting viral replication. This makes [3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride a compound of interest in the synthesis of new antiviral drugs .
Antioxidant Effects
The imidazole core is associated with antioxidant effects, which are crucial in protecting cells from oxidative stress. This property is beneficial in the development of treatments for diseases caused by oxidative damage. The compound could be used to synthesize molecules with potent antioxidant capabilities .
Quorum Sensing Inhibition
Quorum sensing is a communication system used by bacteria to regulate gene expression based on population density. Imidazole-containing compounds have been investigated for their ability to disrupt this process, thereby reducing bacterial virulence without killing the bacteria outright. This approach can potentially lead to a lower rate of resistance development .
Dendrimer Synthesis
Dendrimers are highly branched, tree-like polymers with numerous potential applications, including drug delivery. [3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride has been used in the design of dendrimers, varying from hydrophobic to polar profiles, which can be tailored for specific uses in biomedical research .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which suggests that they could have multiple molecular and cellular effects .
Action Environment
It is known that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties . This suggests that the pH of the environment could potentially influence their action.
properties
IUPAC Name |
3-(1-methylimidazol-2-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8;;/h2-7H,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVXVXSEOZELR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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